![molecular formula C28H55NO5 B12544187 12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate CAS No. 144861-00-7](/img/structure/B12544187.png)
12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate typically involves the esterification of dodecanoic acid with a bis(2-hydroxyethyl)amine derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the removal of water to drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to lipid metabolism and the role of fatty acid derivatives in biological systems.
Industry: Used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate involves its interaction with various molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxododecyl chain can interact with lipid membranes. These interactions can influence the compound’s behavior in biological systems, including its absorption, distribution, and metabolism .
Comparison with Similar Compounds
Similar compounds to 12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate include other ester derivatives of dodecanoic acid, such as:
- 12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl hexanoate
- 12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl octanoate
- 12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl decanoate These compounds share similar structural features but differ in the length of the fatty acid chain, which can influence their physical and chemical properties. The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct properties and potential applications .
Properties
CAS No. |
144861-00-7 |
|---|---|
Molecular Formula |
C28H55NO5 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
[12-[bis(2-hydroxyethyl)amino]-12-oxododecyl] dodecanoate |
InChI |
InChI=1S/C28H55NO5/c1-2-3-4-5-6-8-12-15-18-21-28(33)34-26-19-16-13-10-7-9-11-14-17-20-27(32)29(22-24-30)23-25-31/h30-31H,2-26H2,1H3 |
InChI Key |
MOAAWTWRIPIFQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


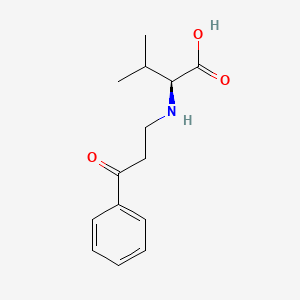

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

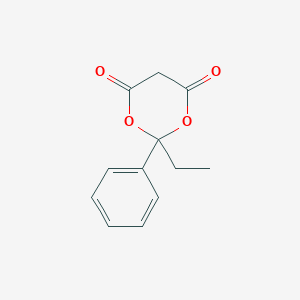
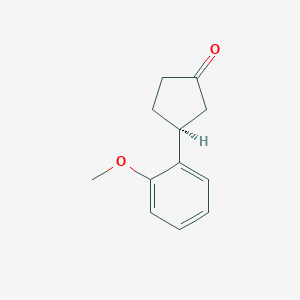
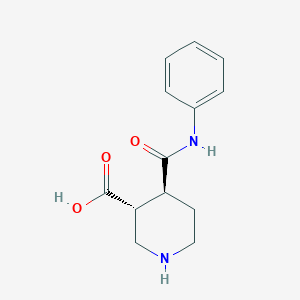
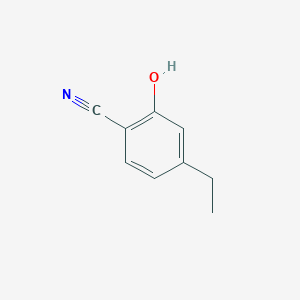
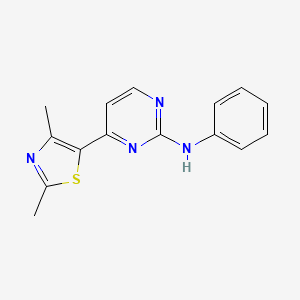

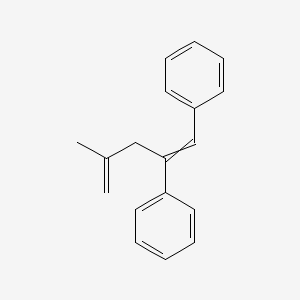
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
